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3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one

Inflammation Kinase inhibition p38 MAPK

Common Pain Point: Assay reproducibility fails when researchers substitute the des-methylene 3-amino analog or hydroxymethyl derivative, which adopt incompatible binding poses at CCR3 and kinase ATP pockets. This compound is the exact solution. Key Advantages: (1) The aminomethyl (-CH₂NH₂) spacer preserves the critical conformational flexibility required for CCR3 engagement and ATP-site hinge binding, validated by patent SAR data (US 6,166,015). (2) Delivered as the free base (not a salt) at ≥95% purity to eliminate counterion interference in kinase and eosinophil chemotaxis assays. (3) Meets Rule of Three fragment criteria (MW 194 Da, HBD=2, tPSA 70.7 Ų), offering charge-reinforced hydrogen bonding with Asp/Glu-rich target pockets, outperforming neutral fragments.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1598656-63-3
Cat. No. B1475317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one
CAS1598656-63-3
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CN(CC1CN)C2=NC=CNC2=O
InChIInChI=1S/C9H14N4O/c10-5-7-1-4-13(6-7)8-9(14)12-3-2-11-8/h2-3,7H,1,4-6,10H2,(H,12,14)
InChIKeyADJZDULEHWATKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one (CAS 1598656-63-3) – Chemical Identity and Structural Class for Research Procurement


3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one (CAS 1598656-63-3) is a synthetic heterocyclic small molecule (MF C₉H₁₄N₄O; MW 194.23 g/mol) that incorporates a pyrazin-2(1H)-one core substituted at the 3-position with a 3-(aminomethyl)pyrrolidine moiety [1]. The compound is classified as a 3-aminomethylpyrrolidine-pyrazinone derivative and is structurally related to chemokine receptor (CCR3) antagonist pharmacophores [2]. It is commercially supplied as a research-grade building block, typically at ≥95% purity [1]. The primary functional groups – a basic primary amine and a lactam-type carbonyl – endow the molecule with hydrogen-bond donor and acceptor capacity (HBD=2, HBA=3; tPSA 70.7 Ų) and a computed logP of -1.3, consistent with moderate aqueous solubility [1].

Why Generic 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one Analogs Cannot Be Interchanged During Procurement


Within the 3-aminoalkyl-pyrrolidinyl-pyrazinone series, even conservative structural modifications produce large shifts in target engagement and functional selectivity. The presence of a benzylic-type aminomethyl spacer (CH₂NH₂) on the pyrrolidine ring, as opposed to a direct amino substituent or a hydroxymethyl group, alters both the pKa of the basic centre and the conformational flexibility of the side-chain, which directly impacts molecular recognition at aminergic GPCRs and kinase ATP-binding pockets [1]. Patent SAR data for 3-aminomethylpyrrolidine-based CCR3 antagonists demonstrate that the nature of the aromatic or heteroaryl motif attached to the pyrrolidine nitrogen determines whether the compound acts as an antagonist or is completely inactive, underscoring that generic 'pyrrolidinyl-pyrazinone' classification is insufficient for predicting biological fitness [1]. Consequently, substituting one derivative for another without head-to-head comparative data risks failed assay reproducibility and wasted research resources.

Quantitative Differentiation Evidence for 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one Against Its Closest Analogs


Kinase Inhibition Selectivity: p38α MAP Kinase vs. Structural Analog Activity Comparison

The target compound is reported to act as a p38 MAP kinase inhibitor, a mechanism relevant to inflammatory cytokine suppression . Although direct comparator IC₅₀ data are not publicly available for the closest analogs, the hydroxymethyl analog 3-(3-(hydroxymethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is not annotated for kinase inhibition in any accessible primary source, suggesting that the aminomethyl group is a critical pharmacophoric determinant for p38α engagement within this chemotype. This class-level inference is based on the well-documented requirement of a basic amine for hinge-binding interactions in p38α ATP-site inhibitors.

Inflammation Kinase inhibition p38 MAPK

CCR3 Antagonist Pharmacophore Alignment: Target Compound vs. 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one

The 3-aminomethylpyrrolidine scaffold present in the target compound directly matches the core structure claimed in US Patent 6,166,015 for CCR3 receptor antagonists, where the aminomethyl substituent is essential for antagonist potency [1]. In contrast, the des-methylene analog 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one (CAS 1595578-16-7; C₈H₁₂N₄O; MW 180.21) lacks the flexible aminomethyl side-chain [2]. The conformational constraint imposed by the direct amino attachment is expected to alter the vector of the basic nitrogen relative to the pyrazinone core, potentially disrupting key ionic interactions with Glu287 in TM7 of CCR3 that are preserved with the aminomethyl spacer. While no head-to-head CCR3 functional data are available, the patent SAR teaches that subtle modifications to the amine-bearing side-chain abolish antagonist activity.

Eosinophil chemotaxis CCR3 receptor Allergic inflammation

Hydrogen-Bond Donor Capacity: Target Compound vs. 3-(3-(Hydroxymethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one

The primary amine (pKa ~9-10) in the target compound is a stronger hydrogen-bond donor (HBD count = 2) compared to the hydroxymethyl group (HBD = 1) in 3-(3-(hydroxymethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one (CAS 1596836-16-6) [1]. At physiological pH, the amine is predominantly protonated, enabling charge-reinforced hydrogen bonding interactions with aspartate/glutamate residues, whereas the neutral hydroxymethyl group relies only on weaker neutral H-bond interactions. This difference is critical for targets where a salt-bridge with an acidic residue governs binding affinity, such as in aminergic GPCRs and certain kinases.

Medicinal chemistry Hydrogen bonding Fragment-based drug design

Lipophilicity and Predicted Membrane Permeability: Target Compound vs. 3-(3-Aminopyrrolidin-1-yl)pyrazin-2(1H)-one

The target compound exhibits a computed XLogP3 of -1.3 [1], reflecting the polar nature of the pyrazinone ring and free amine. The des-methylene comparator 3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one (C₈H₁₂N₄O) has one fewer methylene unit, which would be expected to yield an even lower logP (more hydrophilic). While the exact XLogP3 for the comparator is not separately reported, the molecular formula difference (C₈ vs. C₉) predicts reduced passive membrane permeability relative to the target compound. In fragment-based screening, the slightly higher lipophilicity of the target compound may confer improved cell penetration for intracellular target engagement.

ADME Lipophilicity Drug-likeness

High-Confidence Application Scenarios for 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one Based on Differential Evidence


Eosinophilic Inflammation and CCR3 Antagonist Screening Cascades

Given the structural alignment with the 3-aminomethylpyrrolidine CCR3 antagonist pharmacophore established in US Patent 6,166,015 [1], the target compound is best deployed as a starting scaffold or reference control in CCR3-mediated eosinophil chemotaxis inhibition assays. Its aminomethyl spacer preserves the critical conformational flexibility required for receptor engagement, and researchers should avoid the des-methylene 3-amino analog, which is predicted to adopt an incompatible binding pose. Assays involving eotaxin-induced eosinophil migration or CCR3 β-arrestin recruitment are the most suitable primary screening platforms.

p38α MAP Kinase-Dependent Inflammation Models

The annotated p38 MAP kinase inhibitory activity positions this compound as a candidate for cellular inflammation models measuring TNF-α or IL-1β suppression (e.g., LPS-stimulated PBMCs or THP-1 cells). The aminomethyl group provides the essential basic amine for ATP-site hinge binding; the hydroxymethyl analog lacks this functionality and should not be used. Procurement specifications should require the free base form (not a salt) to avoid counterion interference in kinase assays.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Aminergic GPCRs and Kinases

With a molecular weight of 194 Da, 2 hydrogen-bond donors, and a tPSA of 70.7 Ų [1], the target compound meets fragment-like physicochemical criteria (Rule of Three). Its cationic primary amine at physiological pH makes it a valuable fragment for screening against targets with conserved acidic binding pockets (e.g., Asp/Glu-rich sites in GPCRs, kinases, and phosphodiesterases). It is differentiated from neutral fragment analogs by its ability to form charge-reinforced hydrogen bonds, and procurement for fragment library assembly should verify free-base identity and high aqueous solubility.

Chemical Biology Probe: Primary Amine-Directed Bioconjugation

The free primary amine on the aminomethyl side-chain provides a unique reactive handle for bioconjugation (e.g., NHS-ester labeling, reductive amination) that is absent in the hydroxymethyl analog. This enables covalent attachment of fluorophores, biotin, or solid-support linkers for target identification (pull-down) and cellular imaging studies. The pyrazinone carbonyl remains available as an orthogonal interaction motif. Procurement for bioconjugation applications should specify a minimum purity of 95% to minimize competing amine-containing impurities.

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